3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide 3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2320668-51-5
VCID: VC7250595
InChI: InChI=1S/C16H21N3O3S/c1-19-9-13(15(18-19)21-2)14(20)17-11-16(4-6-22-7-5-16)12-3-8-23-10-12/h3,8-10H,4-7,11H2,1-2H3,(H,17,20)
SMILES: CN1C=C(C(=N1)OC)C(=O)NCC2(CCOCC2)C3=CSC=C3
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.42

3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide

CAS No.: 2320668-51-5

Cat. No.: VC7250595

Molecular Formula: C16H21N3O3S

Molecular Weight: 335.42

* For research use only. Not for human or veterinary use.

3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide - 2320668-51-5

Specification

CAS No. 2320668-51-5
Molecular Formula C16H21N3O3S
Molecular Weight 335.42
IUPAC Name 3-methoxy-1-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-4-carboxamide
Standard InChI InChI=1S/C16H21N3O3S/c1-19-9-13(15(18-19)21-2)14(20)17-11-16(4-6-22-7-5-16)12-3-8-23-10-12/h3,8-10H,4-7,11H2,1-2H3,(H,17,20)
Standard InChI Key AIVOAFNNDYZTKR-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC)C(=O)NCC2(CCOCC2)C3=CSC=C3

Introduction

Structural Characterization and Molecular Features

Core Architecture

The molecule comprises a pyrazole ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. A carboxamide (-CONH₂) group at position 4 is further functionalized with a [4-(thiophen-3-yl)oxan-4-yl]methyl moiety. The oxane (tetrahydropyran) ring at the N-terminus incorporates a thiophene group, introducing sulfur-based heterocyclic character.

Table 1: Structural Comparison with Analogous Pyrazole Derivatives

CompoundSubstituents at Pyrazole RingN-Terminal FunctionalizationBiological Activity (Inferred)
Target Compound3-OCH₃, 1-CH₃, 4-CONH₂[4-(Thiophen-3-yl)oxan-4-yl]methylKinase inhibition (hypothetical)
RET Inhibitor 8q 3-((4-Quinolin-4-yloxy)phenyl)amino-RET kinase inhibition (IC₅₀: 13.7 nM)
3-(Difluoromethyl)-1-methyl 3-CF₂H, 1-CH₃, 4-CONH₂-Antifungal (hypothetical)

The methoxy group enhances electron density, potentially improving solubility and influencing binding interactions . The thiophene-oxane moiety may engage in hydrophobic interactions with biological targets, akin to solvent-front mutations in kinase inhibitors .

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

While direct synthesis data for this compound are unavailable, routes for analogous pyrazole carboxamides suggest:

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with β-keto esters or 1,3-diketones.

  • Carboxamide Introduction: Coupling the pyrazole-4-carboxylic acid with an amine (e.g., [4-(thiophen-3-yl)oxan-4-yl]methylamine) using activating agents like HATU or EDCI .

  • Functionalization: Methoxy and methyl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling during intermediate stages.

Table 2: Key Synthetic Intermediates

IntermediateRolePotential Challenges
Pyrazole-4-carboxylic acidCarboxamide precursorRegioselectivity in pyrazole formation
[4-(Thiophen-3-yl)oxan-4-yl]methylamineAmine coupling partnerSteric hindrance during amide bond formation
Protected methoxy intermediatesEnsures selective functionalizationDeprotection under mild conditions

The oxane-thiophene moiety may require orthogonal protection strategies, such as tert-butyl carbamates , to prevent side reactions during coupling.

Physicochemical and Pharmacokinetic Properties

Calculated Properties

  • Molecular Formula: C₁₆H₂₁N₃O₃S

  • Molecular Weight: 335.42 g/mol

  • logP (Predicted): ~2.1 (moderate lipophilicity due to thiophene and oxane).

  • Hydrogen Bond Donors/Acceptors: 2/5, suggesting moderate solubility in polar solvents.

The thiophene group introduces π-π stacking potential, while the oxane ring enhances conformational rigidity, potentially improving metabolic stability .

Biological Activity and Mechanism of Action

Hypothesized Targets

Based on structural analogs like RET inhibitor 8q , the compound may inhibit kinases or enzymes requiring ATP-binding pockets. The carboxamide group could act as a hydrogen bond donor, mimicking ATP’s adenine moiety.

Table 3: Comparison with Known Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Key Structural Features
Target CompoundHypotheticalN/AThiophene-oxane for hydrophobic interactions
RET Inhibitor 8q RET (wild-type)13.7Quinolin-4-yloxy phenylamino group

The thiophene’s sulfur atom may coordinate with metal ions in catalytic sites, while the oxane’s oxygen could stabilize water-mediated interactions.

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